REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([NH2:8])[CH:2]=1.[CH:9]1[C:21]2[CH:20]([CH2:22][O:23][C:24](ON3C(=O)CCC3=O)=[O:25])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1>O1CCOCC1.O>[CH:9]1[C:21]2[CH:20]([CH2:22][O:23][C:24]([NH:7][C:6]3[CH:5]=[CH:4][C:3]([NH2:8])=[CH:2][CH:1]=3)=[O:25])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
is achieved by crystallization
|
Type
|
DISSOLUTION
|
Details
|
After the usual work-up, the fully-protected amino acid derivative is dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
treated with hydrogen gas at 1 atmosphere pressure in the presence of palladium-on-carbon catalyst until hydrogen consumption
|
Type
|
CUSTOM
|
Details
|
(about 2 hours)
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |